molecular formula C11H11IO2 B12579893 Ethyl 2-iodo-3-phenylprop-2-enoate CAS No. 201221-74-1

Ethyl 2-iodo-3-phenylprop-2-enoate

Cat. No.: B12579893
CAS No.: 201221-74-1
M. Wt: 302.11 g/mol
InChI Key: NVVFDHZCRHFSEH-UHFFFAOYSA-N
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Description

Ethyl 2-iodo-3-phenylprop-2-enoate is an organic compound that belongs to the class of iodoalkenes It is characterized by the presence of an iodine atom attached to a carbon-carbon double bond, along with an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-iodo-3-phenylprop-2-enoate can be synthesized through the iodination of cinnamaldehyde. The process involves the reaction of cinnamaldehyde with molecular iodine in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product, 2-iodo-3-phenylprop-2-enal, is then subjected to olefination-dehydrohalogenation to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale iodination and subsequent esterification reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-iodo-3-phenylprop-2-enoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Addition Reactions: The double bond in the compound can participate in addition reactions with electrophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can react with this compound in the presence of a base.

    Addition: Electrophiles like halogens or hydrogen halides can add across the double bond.

    Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize the compound.

    Reduction: Reducing agents like sodium borohydride can reduce the compound to its corresponding alcohol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while addition of hydrogen bromide can produce a bromoalkane.

Scientific Research Applications

Ethyl 2-iodo-3-phenylprop-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-iodo-3-phenylprop-2-enoate involves its reactivity towards nucleophiles and electrophiles. The iodine atom and the double bond play crucial roles in its chemical behavior. The compound can interact with molecular targets such as enzymes and receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-iodo-3-phenylprop-2-enoate is unique due to the presence of the iodine atom, which enhances its reactivity in substitution and addition reactions. This makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications.

Properties

CAS No.

201221-74-1

Molecular Formula

C11H11IO2

Molecular Weight

302.11 g/mol

IUPAC Name

ethyl 2-iodo-3-phenylprop-2-enoate

InChI

InChI=1S/C11H11IO2/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9/h3-8H,2H2,1H3

InChI Key

NVVFDHZCRHFSEH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=CC=CC=C1)I

Origin of Product

United States

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